(1S,4R)-(1R,3S,4R)-Quinuclidin-3-yl 4-hydroxy-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound with significant relevance in medicinal chemistry. This compound is categorized under isoquinoline derivatives and exhibits properties that make it a subject of interest in pharmacological research.
The compound is synthesized and characterized for various applications, primarily in the pharmaceutical industry. It is commercially available from suppliers like LGC Standards and Pharmaffiliates, where it is provided in neat form with a molecular weight of 378.464 g/mol and a molecular formula of C23H26N2O3 .
This compound belongs to the class of quinuclidine derivatives and isoquinoline carboxylates. Its structural complexity arises from the fusion of a quinuclidine framework with a hydroxy-phenyl-dihydroisoquinoline moiety, contributing to its potential bioactivity.
The synthesis of (1S,4R)-(1R,3S,4R)-Quinuclidin-3-yl 4-hydroxy-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, similar compounds are often synthesized through:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts would be crucial for replicating these synthetic pathways.
The molecular structure of (1S,4R)-(1R,3S,4R)-Quinuclidin-3-yl 4-hydroxy-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can be represented using various chemical notation systems:
O[C@H]1CN([C@@H](c2ccccc2)c3ccccc13)C(=O)O[C@@H]4C[N@@]5CC[C@H]4CC5InChI=1S/C23H26N2O3/c26-20-14-25(23(27)28-21-15-24-12-10-16(21)11-13-24)22(17-6-2-1-3-7-17)19-9-5-4-8-18(19)20/h1-9,16,20-22,26H,10-15H2/t20-,21+,22-/m0/s1These representations reflect the stereochemistry and connectivity of atoms within the molecule.
Key data points include:
The compound may undergo various chemical reactions typical for isoquinoline derivatives and quinuclidines:
Technical details regarding yields and reaction conditions would enhance understanding but are not specified in the current literature.
Data regarding specific biological targets or pathways affected by this compound would be beneficial for a comprehensive understanding.
The compound is typically presented as a solid at room temperature. Specific melting points or solubility data are not provided but would be essential for practical applications.
Relevant chemical properties include:
Further analytical techniques such as NMR spectroscopy or mass spectrometry could provide insights into its physical state and purity.
(1S,4R)-(1R,3S,4R)-Quinuclidin-3-yl 4-hydroxy-1-phenyldihydroisoquinoline has potential applications in:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: